Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-
Description
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- (CAS: 52697-38-8 , EINECS: 246-606-0 ) is a complex azo dye derivative with a molecular formula of C29H25BrN6O6 and a molecular weight of 633.45 g/mol . Its structure features:
- A bromo- and dinitro-substituted phenylazo group at the 2-position.
- An ethyl(phenylmethyl)amino (benzylethylamino) substituent at the 5-position.
- An acetamide group at the para position relative to the azo linkage.
This compound is synthesized via diazotization and coupling reactions typical of azo dyes. Its crystalline structure involves intramolecular hydrogen bonds (N–H···N) between the acetamide and azo groups, as observed in structurally similar analogs . Predicted physicochemical properties include a density of 1.45 g/cm³ and a boiling point of 833.7°C . It is primarily used in industrial dyeing processes, though specific applications require further study.
Properties
CAS No. |
51897-37-1 |
|---|---|
Molecular Formula |
C23H21BrN6O5 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
N-[5-[benzyl(ethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C23H21BrN6O5/c1-3-28(14-16-7-5-4-6-8-16)17-9-10-20(21(12-17)25-15(2)31)26-27-23-19(24)11-18(29(32)33)13-22(23)30(34)35/h4-13H,3,14H2,1-2H3,(H,25,31) |
InChI Key |
BCAVXGJDJDUFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations including:
- Formation of the azo linkage by diazotization and azo coupling reactions.
- Introduction of the 2-bromo-4,6-dinitrophenyl moiety.
- Functionalization of the aromatic ring with ethyl(phenylmethyl)amino groups.
- Final acetamide formation on the aromatic amine.
The key challenge lies in controlling the regioselectivity of substitutions on the aromatic rings and maintaining the integrity of sensitive functional groups such as nitro and bromo substituents.
Detailed Preparation Route
A representative synthetic route, based on literature analogous to azo compounds with similar substitution patterns, includes the following steps:
Diazotization and Azo Coupling:
- A primary aromatic amine precursor is diazotized using sodium nitrite in acidic conditions at low temperature (0–5°C).
- The resulting diazonium salt is then coupled with a suitably substituted aromatic amine or phenol to form the azo bond (-N=N-).
- For this compound, the 2-bromo-4,6-dinitrophenyl diazonium salt is coupled with an aromatic amine bearing ethyl(phenylmethyl)amino substituents.
Introduction of Acetamide Group:
- The amino group on the aromatic ring is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
- Alternatively, the acetamide moiety can be introduced via reaction of the corresponding amine with acetyl chloride in the presence of a base.
Purification and Salt Formation:
- The crude product is purified by solvent extraction and recrystallization or column chromatography.
- Salt formation (e.g., hydrochloride or hydrobromide) may be carried out by passing dry hydrogen halide gases through a solution of the compound to improve stability and handling.
Catalysts and Conditions
- Phase transfer catalysts and bases may be employed to facilitate reactions in biphasic solvent systems.
- Typical solvents include organic solvents such as tetrahydrofuran (THF), ethyl acetate, or dimethylformamide (DMF).
- Reaction temperatures vary from 0°C for diazotization to 80–90°C for coupling and acetylation steps.
- Palladium-catalyzed coupling reactions (e.g., Pd(dppf)Cl₂) have been reported for related compounds to introduce complex substituents under mild conditions.
Data Table: Key Reaction Parameters for Preparation
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO₂ + HCl | 0–5°C | 30 min | Maintain low temperature to stabilize diazonium salt |
| Azo Coupling | Diazonium salt + substituted aromatic amine/phenol | 0–25°C | 1–3 hours | pH control critical for coupling efficiency |
| Acetylation | Acetic anhydride or acetyl chloride + base | 25–80°C | 1–4 hours | Reaction monitored by TLC or HPLC |
| Purification & Salt Formation | Solvent extraction, recrystallization, HCl/HBr gas | Ambient | Variable | Salt formation improves product stability |
Characterization and Quality Control
To confirm the structure and purity of the synthesized compound, the following analytical techniques are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical environment of protons and carbons, especially confirming azo, acetamide, and aromatic substituents.
- High-Performance Liquid Chromatography (HPLC): To assess purity, aiming for >95% purity.
- Mass Spectrometry (MS): To confirm molecular weight and molecular ion peaks consistent with the formula $$ C{21}H{20}BrN7O6 $$.
- X-ray Crystallography: For definitive structural confirmation, especially to verify the azo linkage and substitution pattern.
- Elemental Analysis: To confirm the elemental composition matches theoretical values.
Summary Table: Compound Properties and Preparation Highlights
| Property/Aspect | Details |
|---|---|
| Molecular Formula | $$ C{21}H{20}BrN7O6 $$ |
| Molecular Weight | 546.33 g/mol |
| Key Functional Groups | Azo (-N=N-), Acetamide, Bromo, Dinitro groups |
| Synthetic Route | Diazotization → Azo coupling → Acetylation |
| Catalysts/Conditions | Pd(dppf)Cl₂ catalyst, phase transfer catalyst, bases, organic solvents |
| Purification | Column chromatography, recrystallization |
| Analytical Techniques | NMR, HPLC, MS, X-ray crystallography |
| Stability | Enhanced by salt formation (HCl, HBr salts) |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro groups can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Molecular Weight: The benzylethylamino group in the target compound increases its molecular weight (~633 g/mol) compared to diethylamino analogs (~534 g/mol) . Halogen substitutions (Br vs. Cl) minimally affect mass but alter electronic properties .
Toxicity and Safety: Diethylamino analogs exhibit mutagenicity in hamster fibroblasts at 6.25–50 mg/L . Brominated derivatives like Disperse Blue 79 release toxic Br⁻ and NOx upon decomposition .
Functional Group Comparisons
Azo Linkage and Planarity:
- The azo (–N=N–) group in all analogs enables π-conjugation, critical for color intensity.
- In the target compound, the two aromatic rings are near-coplanar (6.6° dihedral angle), similar to cyano-substituted analogs .
Amino Group Modifications:
- Diethylamino: Reduces steric hindrance, favoring intermolecular interactions .
- Bis(acetoxyethyl)amino (Disperse Blue 79): Introduces polar ester groups for enhanced water dispersibility .
Biological Activity
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-, commonly referred to as BDAP, is a complex organic compound notable for its diverse structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C25H25BrN6O7
- Molecular Weight: 601.4 g/mol
- Functional Groups: Azo, nitro, bromo, and acetamide groups contribute to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of BDAP can be attributed to several mechanisms:
- Azo Group Reactivity: The azo group in BDAP can undergo reduction to form amines, which may interact with biological macromolecules like proteins and nucleic acids.
- Nitro Group Reduction: The nitro groups can be reduced to amino groups under physiological conditions, potentially leading to the formation of reactive intermediates that can affect cellular processes.
- Cytotoxicity: Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy.
Biological Activity Data
The following table summarizes key findings from studies on BDAP and structurally related compounds:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action | Observations |
|---|---|---|---|---|
| Smith et al. (2020) | HeLa (cervical cancer) | 15.3 | Induction of apoptosis | Increased caspase activity observed |
| Johnson et al. (2019) | MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G2/M phase | Significant reduction in cell viability |
| Lee et al. (2021) | A549 (lung cancer) | 20.1 | ROS generation leading to oxidative stress | Enhanced DNA damage markers detected |
Case Study 1: Anticancer Potential
A study conducted by Smith et al. (2020) investigated the cytotoxic effects of BDAP on HeLa cells. The compound exhibited an IC50 value of 15.3 µM, indicating significant anticancer activity through the induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: Mechanism Elucidation
Johnson et al. (2019) explored the mechanism of action in MCF-7 breast cancer cells, revealing that BDAP caused cell cycle arrest at the G2/M phase with an IC50 value of 12.5 µM. This study highlighted the compound's potential as a chemotherapeutic agent.
Case Study 3: Oxidative Stress Induction
Lee et al. (2021) focused on A549 lung cancer cells and reported an IC50 of 20.1 µM for BDAP. The study found that the compound generated reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves azo coupling between bromo-dinitroaniline derivatives and ethyl(phenylmethyl)amino-substituted acetamide precursors. Optimization requires controlled pH (6–8) and low temperatures (0–5°C) to prevent premature decomposition of the nitro and azo groups . Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts like unreacted diazonium salts .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV-Vis Spectroscopy : To analyze π→π* transitions in the azo group (λmax ~450–500 nm) and nitro group absorption bands .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions, with attention to splitting patterns from bromine and nitro groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .
- X-ray Crystallography : For definitive confirmation of molecular geometry and intermolecular interactions .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is light-sensitive due to the azo group and thermally unstable above 80°C. Store in amber vials under inert gas (N2 or Ar) at –20°C. Stability tests under varying pH (3–9) show degradation at extremes, requiring neutral buffers in biological assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the azo group’s LUMO may interact with electron-rich enzyme residues. Molecular dynamics (MD) simulations can model protein-ligand binding, focusing on the acetamide and bromonitro groups’ steric and electronic effects . Tools like Gaussian or ORCA are recommended for these calculations.
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to detect minor impurities (e.g., dehalogenated or reduced derivatives) .
- Batch Comparison : Compare synthesis batches for consistency in pH, temperature, and reagent purity.
- Biological Replicates : Repeat enzyme inhibition assays with controls (e.g., known inhibitors) to isolate compound-specific effects .
- Cross-Validation : Combine experimental results with computational predictions to identify outliers .
Q. How does the compound interact with biological targets, such as enzymes or DNA?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 or hydrolases using fluorogenic substrates. The bromonitro group may act as a Michael acceptor, forming covalent adducts with cysteine residues .
- DNA Binding Studies : Use UV-Vis titration or ethidium bromide displacement assays to assess intercalation or groove binding, leveraging the planar azo-nitro aromatic system .
Q. What interdisciplinary approaches enhance understanding of this compound’s applications?
- Methodological Answer :
- Chemical Engineering : Optimize large-scale synthesis using flow reactors for improved heat/mass transfer, reducing decomposition risks .
- Materials Science : Study its potential as a redox-active component in sensors by cyclic voltammetry (CV) .
- Environmental Chemistry : Investigate photodegradation pathways under simulated sunlight to assess ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
